molecular formula C10H10BrNO B13677968 7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one

7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13677968
M. Wt: 240.10 g/mol
InChI Key: MMMPAIFYFDHMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of dihydroisoquinolinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 3-methyl-3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification processes like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions may yield the corresponding amine or other reduced forms.

    Substitution: The bromine atom can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products depend on the type of reaction. For example, oxidation might yield quinoline derivatives, while substitution could produce various substituted isoquinolinones.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is used as an intermediate in the synthesis of more complex molecules.

Biology

Biologically, compounds in this class are investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals or as precursors in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action for 7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3-methyl-3,4-dihydroisoquinolin-1(2H)-one
  • 7-fluoro-3-methyl-3,4-dihydroisoquinolin-1(2H)-one
  • 7-iodo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one

Uniqueness

The presence of the bromine atom in 7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one can impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

7-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-3,5-6H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMPAIFYFDHMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C=C2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.